molecular formula C13H16O3 B3026826 Methyl 3-Cyclopropyl-3-(3-hydroxyphenyl)propanoate CAS No. 1142224-62-1

Methyl 3-Cyclopropyl-3-(3-hydroxyphenyl)propanoate

Cat. No. B3026826
M. Wt: 220.26
InChI Key: PXBFBXFVUPMAJK-UHFFFAOYSA-N
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Description

“Methyl 3-Cyclopropyl-3-(3-hydroxyphenyl)propanoate” is a chemical compound with the CAS Number: 1142223-08-2 . It has a molecular weight of 220.27 . It is available in a solid or semi-solid form .


Molecular Structure Analysis

The IUPAC name for this compound is methyl (S)-3-cyclopropyl-3- (3-hydroxyphenyl)propanoate . The InChI code is 1S/C13H16O3/c1-16-13(15)8-12(9-5-6-9)10-3-2-4-11(14)7-10/h2-4,7,9,12,14H,5-6,8H2,1H3/t12-/m0/s1 . This information can be used to derive the molecular structure of the compound.


Physical And Chemical Properties Analysis

“Methyl 3-Cyclopropyl-3-(3-hydroxyphenyl)propanoate” is a colorless to yellow liquid, or white to yellow solid . It has a predicted boiling point of 344.4±17.0 °C at a pressure of 760 Torr . The predicted density is 1.198±0.06 g/cm3 at 20 °C and 760 Torr .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Methyl 3-cyclopropyl-3-oxopropanoate, closely related to methyl 3-cyclopropyl-3-(3-hydroxyphenyl)propanoate, is significant in synthesizing various heterocyclic compounds. Reactions with different chemicals such as chloroacetone, benzaldehyde, and benzoquinone have been explored, yielding compounds like methyl 2-cyclopropyl-5-methyl-1H-pyrrole-3-carboxylate and methyl 2-cyclopropyl-5-hydroxy-1-benzofuran-3-carboxylate. These syntheses demonstrate the compound's versatility in creating diverse molecular structures, useful in pharmaceutical and chemical research (Pokhodylo, Matiichuk, & Obushak, 2010).

Antioxidant Applications

The compound has been investigated for its potential as an antioxidant, particularly in the context of synthetic ester lubricant oil. A study where methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propanoate (closely related to the compound ) was loaded into mesoporous silica nanoparticles, showcased its efficiency in slowing down the oxidation of base oil, thus demonstrating its utility as a smart antioxidant (Huang, Ma, Wang, Zhang, Yu, & Zhang, 2018).

Enantio-Differentiating Hydrogenation

Enantio-differentiating hydrogenation of methyl 3-cyclopropyl-3-oxopropanoate over tartaric acid-modified Raney nickel catalyst yielded methyl 3-cyclopropyl-3-hydroxypropanoate with more than 98% optical purity. This process is significant in producing optically pure compounds, which are crucial in developing pharmaceuticals and fine chemicals (Nakagawa, Sugimura, & Tai, 1997).

Anti-inflammatory Activities

Methyl 3-(3,4-dihydroxyphenyl)-propanoate, another closely related compound, was identified in a study on the leaves of Eucommia ulmoides Oliv. It showed modest inhibitory activities on LPS-induced NO production in macrophage cells, indicating potential anti-inflammatory properties (Ren et al., 2021).

Flavor Enhancement in Tobacco Products

Methyl 3-(2-oxo-cyclohexyl)propionate, synthesized from methyl acrylate and cyclohexanone, and subsequently converted to octahydro-2H-1-benzopyran-2-one, was found to be an effective tobacco additive. This demonstrates the compound's applicability in enhancing flavors in consumer products (Zhao Yu, 2010).

Safety And Hazards

This compound is classified under GHS07 and the signal word is "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding inhalation, ingestion, and contact with skin, eyes, and clothing .

properties

IUPAC Name

methyl 3-cyclopropyl-3-(3-hydroxyphenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-16-13(15)8-12(9-5-6-9)10-3-2-4-11(14)7-10/h2-4,7,9,12,14H,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXBFBXFVUPMAJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1CC1)C2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901181747
Record name Benzenepropanoic acid, β-cyclopropyl-3-hydroxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901181747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-Cyclopropyl-3-(3-hydroxyphenyl)propanoate

CAS RN

1142224-62-1
Record name Benzenepropanoic acid, β-cyclopropyl-3-hydroxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142224-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenepropanoic acid, β-cyclopropyl-3-hydroxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901181747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 3-cyclopropyl-3-(3-hydroxyphenyl)propanoic acid (99.0 g) in methanol (990 mL) was added conc. sulfuric acid (4.71 g), and the mixture was stirred at 64° C. for 2 hr. Water and sodium chloride were added to the reaction mixture, and the mixture was extracted with ethyl acetate. The extract was washed with saturated aqueous sodium hydrogen carbonate solution and then saturated brine, and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure and the residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (84.0 g) as a pale-yellow oil.
Quantity
99 g
Type
reactant
Reaction Step One
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4.71 g
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990 mL
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Synthesis routes and methods II

Procedure details

To a solution of 3-cyclopropyl-3-(3-hydroxyphenyl)propanoic acid (longer retention time: 2.47 g) in methanol (60 mL) was added conc. sulfuric acid (64 μL), and the mixture was heated under reflux for 12 hr. The reaction mixture was cooled to room temperature, and the solvent was evaporated under reduced pressure. The residue was diluted with ethyl acetate (30 mL), and washed with saturated aqueous sodium hydrogen carbonate solution and saturated brine. The organic layer was dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure to give a crude product of the title compound (2.53 g) as a colorless oil. This compound was used for the next step without further purification.
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0 (± 1) mol
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64 μL
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60 mL
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Synthesis routes and methods III

Procedure details

To a solution of 3-cyclopropyl-3-(3-hydroxyphenyl)propanoic acid (1.45 g) in methanol (20 mL) was added conc. sulfuric acid (75 μL), and the mixture was heated under reflux for 14 hr. Saturated aqueous sodium hydrogen carbonate solution was added to the reaction mixture at room temperature, and the mixture was extracted with ethyl acetate. The extract was washed with water and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure to give a crude product of the title compound (1.43 g) as a pale-brown oil. This compound was used for the next step without further purification.
Quantity
1.45 g
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reactant
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75 μL
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reactant
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20 mL
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solvent
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

(R)-methyl 3-(2,2-dimethylcyclopentyl)-4-hydroxybenzoate (66.6AA) or (S)-methyl 3-(2,2-dimethylcyclopentyl)-4-hydroxybenzoate (66.6AB). A mixture of Rh(COD)2BF4 (Stern Chemical, 35138-22-8, 137.2 mg, 0.338 mmol) and (R)-1-[(S)-2-(R)-(ditertbutylphosphino)ferrocenyl]ethyl-bis-(3,5-bistrifluoromethylphenyl)phosphine (Solvias, SL-J210-1, 302 mg, 0.3718 mmol) was stirred in THF (300 mL) under N2 for 60 minutes and a dark red solution formed. To the resulting solution was added methyl 3-(5,5-dimethylcyclopent-1-enyl)-4-hydroxybenzoate 66.6H (41.64 g, 168.98 mmol) and TEA (10 mol %, 2.35 mL, 16.9 mmol). The resulting solution was filled with H2 (200 psi) three times and stirred at room temperature/200 psi for 2 hours. The reaction mixture was then passed through a short plug of silica gel, eluting with 1:1 hexane/EtOAc, followed by concentration afforded the desired product as a white solid (98.9A % conversion, 99% yield (41.6 g), 99% ee).
Name
(R)-methyl 3-(2,2-dimethylcyclopentyl)-4-hydroxybenzoate
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(S)-methyl 3-(2,2-dimethylcyclopentyl)-4-hydroxybenzoate
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[Compound]
Name
Rh(COD)2BF4
Quantity
137.2 mg
Type
reactant
Reaction Step Three
[Compound]
Name
(R)-1-[(S)-2-(R)-(ditertbutylphosphino)ferrocenyl]ethyl-bis-(3,5-bistrifluoromethylphenyl)phosphine
Quantity
302 mg
Type
reactant
Reaction Step Three
Quantity
41.64 g
Type
reactant
Reaction Step Four
[Compound]
Name
TEA
Quantity
2.35 mL
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
reactant
Reaction Step Five
Yield
99%

Synthesis routes and methods V

Procedure details

To a flask containing 3-cyclopropyl-3-(3-hydroxyphenyl)propanoic acid 66.6V (1.2 g, 5.8 mmol) in MeOH (15 mL) was added H2SO4 (0.31 mL, 5.8 mmol). The resulting mixture was stirred at reflux overnight. The reaction was concentrated and purified by combiflash chromatography (0 to 30% EtOAc/Hexanes) to provide methyl 3-cyclopropyl-3-(3-hydroxyphenyl)propanoate 66.6W (1.2 g, 94%). Chiral separation was accomplished on Chiracel-OD (3% IPA in hexane) to provide 66.6X and 66.6Y. Peak 1 was the desired enantiomer. Analytical column (Chiracel-OD (2% IPA in hexane-45 min run) Peak 1-22.5 mins, Peak 2-34.0 mins).
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0 (± 1) mol
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15 mL
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0.31 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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